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molecular formula C2H5BrO B8688067 1-Bromoethanol CAS No. 162854-32-2

1-Bromoethanol

Cat. No. B8688067
M. Wt: 124.96 g/mol
InChI Key: ZLGXEEAGBLFFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04378314

Procedure details

A solution of bromoethanol (7.5 g, 60.0 mmol) and sodium azide (5.0 g, 76.9 mmol) in HMPT (30 ml) was heated at 115° C. for 2.5 h. The reaction mixture was cooled to 23° C. and diluted with CH2Cl2 (100 ml). The solids were removed by filtration and the CH2Cl2 was evaporated on the rotary evaporator leaving a yellow liquid which was cooled to 0° C. and successively treated with mesylchloride (5.57 ml, 72.0 mmol) and triethylamine (10.0 ml, 72.0 mmol). The reaction mixture was stirred at 0° C. for 1 h, then at 23° C. for 6 h, and poured into H2O (300 ml). The aqueous solution was extracted with ether (1×200 ml, 4×100 ml); the ether extracts were combined, washed with 1N HCl solution, H2O saturated NaHCO3 solution and H2O, dried over anhydrous MgSO4 and concentrated on a rotary evaporator to an orange liquid which was distilled under high vacuum bp 95°-100° C. 0.3 torr, 5.8 g, 58.5%; ir (neat) νmax : 2005 (s, N3), 1345 (s, SO2 --O), 1175 (m, SO2 --O) cm-1. 1Hmr (CDCl3) δ: 3.03 (s, 3H, OCH3), 3.43-3.76 (m, 2H, H-2) and 4.2-4.46 ppm (m, 2H, H-1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([OH:4])[CH3:3].[N-:5]=[N+:6]=[N-:7].[Na+].[S:9](Cl)([CH3:12])(=[O:11])=[O:10].C(N(CC)CC)C>CN(P(N(C)C)(N(C)C)=O)C.C(Cl)Cl.O>[CH3:12][S:9]([O:4][CH2:2][CH2:3][N:5]=[N+:6]=[N-:7])(=[O:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC(C)O
Name
Quantity
5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
5.57 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 was evaporated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving a yellow liquid which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
WAIT
Type
WAIT
Details
at 23° C. for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (1×200 ml, 4×100 ml)
WASH
Type
WASH
Details
washed with 1N HCl solution, H2O saturated NaHCO3 solution and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator to an orange liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum bp 95°-100° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)OCCN=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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